(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one
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Overview
Description
(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is a synthetic organic compound characterized by the presence of fluorine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)pentan-2-one: Lacks the trifluoro and amino groups, resulting in different chemical properties and reactivity.
4-Amino-4-(4-fluorophenyl)butan-2-one: Similar structure but without the trifluoromethyl group, leading to variations in biological activity and chemical behavior.
Uniqueness
The uniqueness of (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one lies in its combination of fluorine atoms and an amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability and specific reactivity compared to its analogs .
Properties
Molecular Formula |
C11H11F4NO |
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Molecular Weight |
249.20 g/mol |
IUPAC Name |
(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H11F4NO/c1-7(17)6-10(16,11(13,14)15)8-2-4-9(12)5-3-8/h2-5H,6,16H2,1H3/t10-/m1/s1 |
InChI Key |
QUWJQIOOHXWLOP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@@](C1=CC=C(C=C1)F)(C(F)(F)F)N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)F)(C(F)(F)F)N |
Origin of Product |
United States |
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